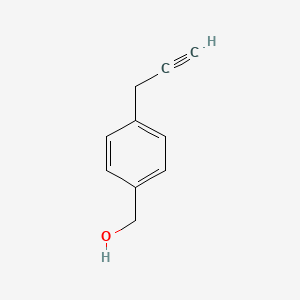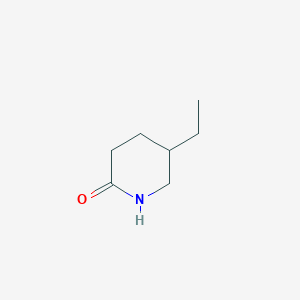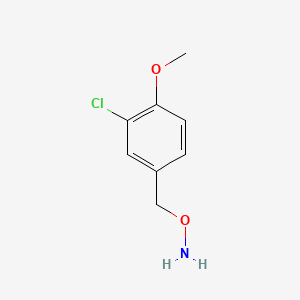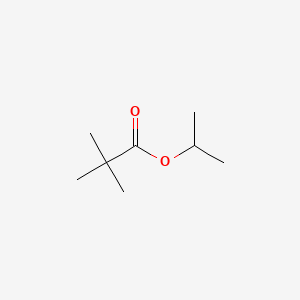
5-Chloro-2-methylbenzenesulfonamide
概要
説明
5-Chloro-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8ClNO2S . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .
Synthesis Analysis
The synthesis of 5-Chloro-2-methylbenzenesulfonamide and similar compounds often involves reactions with sulfonyl chloride and ammonia . The synthesis of benzenesulfonamide derivatives has been studied for their potential as anticancer and antimicrobial agents .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methylbenzenesulfonamide consists of a benzene ring with a sulfonamide group, a chlorine atom, and a methyl group attached to it . The molecular weight of this compound is 205.66 g/mol .Chemical Reactions Analysis
5-Chloro-2-methylbenzenesulfonamide can participate in various chemical reactions due to its sulfonamide functional group . It can act as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid .Physical And Chemical Properties Analysis
5-Chloro-2-methylbenzenesulfonamide is a powder at room temperature . It has a density of 1.402 g/cm3 and a boiling point of 372.2°C .科学的研究の応用
Chemical Synthesis
5-Chloro-2-methylbenzenesulfonamide is used in chemical synthesis . It is a compound with a molecular weight of 205.66 and is usually available in powder form . It is used by scientists in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .
Anticancer Research
This compound has been used in the design and synthesis of new potential anticancer agents . For instance, it has been incorporated into molecular hybrids containing the structures of a triazine ring and a sulfonamide fragment . These new sulfonamide derivatives have shown cytotoxic activity towards tumor cell lines, including HCT-116, MCF-7, and HeLa .
Apoptotic Effect in Cancer Cells
Some derivatives of 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide, which include 5-Chloro-2-methylbenzenesulfonamide, have shown an apoptotic effect in cancer cells . This means they can induce programmed cell death, which is a desirable outcome in cancer treatment .
Cell Cycle Arrest
The active compounds derived from 5-Chloro-2-methylbenzenesulfonamide have been found to induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner . This means they can halt the division and growth of cancer cells, another desirable outcome in cancer treatment .
Inhibition of MDM2-p53 Interactions
Although the studied compounds did not inhibit MDM2-p53 interactions, this is an area of interest in cancer research . MDM2 is a protein that can inhibit the tumor suppressor protein p53. Compounds that can inhibit this interaction could potentially allow p53 to function properly and suppress tumor growth .
Design of New Sulfonamide Derivatives
5-Chloro-2-methylbenzenesulfonamide has been used in the synthesis of new sulfonamide derivatives . These derivatives have been obtained by the reaction of the corresponding esters with appropriate biguanide hydrochlorides .
作用機序
Target of Action
5-Chloro-2-methylbenzenesulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including 5-Chloro-2-methylbenzenesulfonamide, act by competitively inhibiting bacterial DNA synthesis . They bind to the enzyme dihydropteroate synthetase, preventing the incorporation of para-aminobenzoic acid (PABA) into dihydropteroic acid, a precursor of folic acid . This inhibition disrupts the production of folic acid in bacteria, which is essential for the synthesis of nucleic acids and the growth and multiplication of bacteria .
Biochemical Pathways
The action of 5-Chloro-2-methylbenzenesulfonamide affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it prevents the formation of dihydropteroic acid, a key intermediate in the production of folic acid . This disruption in the pathway leads to a deficiency of folic acid in bacteria, which in turn affects the synthesis of nucleic acids and proteins, ultimately inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted primarily in the urine .
Result of Action
The primary result of the action of 5-Chloro-2-methylbenzenesulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial growth and multiplication, it effectively halts the proliferation of bacteria .
Action Environment
The action of 5-Chloro-2-methylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and efficacy of the drug .
Safety and Hazards
5-Chloro-2-methylbenzenesulfonamide is classified as harmful if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
将来の方向性
特性
IUPAC Name |
5-chloro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAGDBAYLVYWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292556 | |
| Record name | 5-chloro-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51896-26-5 | |
| Record name | NSC83626 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene](/img/structure/B3053116.png)

![4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B3053121.png)
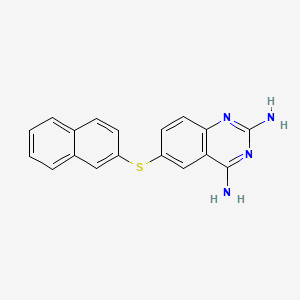
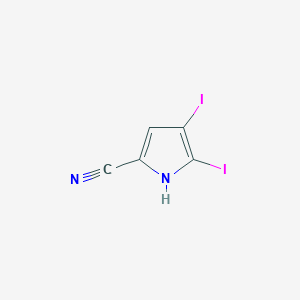
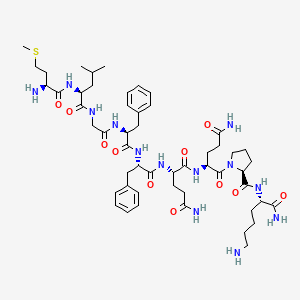
![1-[3,4-Bis(phenylmethoxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride](/img/structure/B3053127.png)
